molecular formula C6H6FNO B8770745 5-Fluoro-3-methylpyridin-2-OL

5-Fluoro-3-methylpyridin-2-OL

Cat. No.: B8770745
M. Wt: 127.12 g/mol
InChI Key: AAZPZNNHFPJRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methylpyridin-2-OL is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 3 of the pyridine ring.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)

InChI Key

AAZPZNNHFPJRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Influence: Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability compared to chlorine or iodine.
  • Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in 5-Chloro-2-methoxypyridin-3-ol) increase acidity (pKa ~8–10) compared to methoxy groups, which may reduce solubility in aqueous environments but enhance binding to polar targets .
  • Alkyl Chain Variations : The hydroxypropyl group in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol improves water solubility (logP ~0.5) compared to a methyl group (estimated logP ~1.2 for this compound) .

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